N-(3-methoxyphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide
Description
N-(3-methoxyphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is a synthetic organic compound. It is characterized by the presence of a methoxyphenyl group, a piperidine ring, and a morpholine ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Properties
Molecular Formula |
C19H27N3O4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide |
InChI |
InChI=1S/C19H27N3O4/c1-25-16-7-5-6-15(12-16)20-18(23)14-21-10-11-26-17(13-21)19(24)22-8-3-2-4-9-22/h5-7,12,17H,2-4,8-11,13-14H2,1H3,(H,20,23) |
InChI Key |
MSOVGPWSMSIRIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCOC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Methoxyphenyl Intermediate: Starting with a 3-methoxyphenyl precursor, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through cyclization reactions involving appropriate diol or diamine precursors.
Coupling Reactions: The final step involves coupling the methoxyphenyl intermediate with the piperidine and morpholine intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol or quinone derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-hydroxyphenyl derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of specific pathways. Detailed studies, such as binding assays and molecular docking, are required to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide: can be compared with other compounds having similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
